1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
Description
This compound features a 3,4-dihydroquinoline scaffold linked via a thioether bridge to a 1,3,4-oxadiazole ring substituted with a 4-fluorophenyl group. The 4-fluorophenyl substituent enhances electronic effects and metabolic stability compared to non-fluorinated analogs.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2S/c20-15-9-7-14(8-10-15)18-21-22-19(25-18)26-12-17(24)23-11-3-5-13-4-1-2-6-16(13)23/h1-2,4,6-10H,3,5,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLKTJWBNZIPRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(O3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves the formation of the quinoline ring first. This is often followed by the introduction of the 1,3,4-oxadiazole ring and subsequent thio linkage. Typical reaction conditions might include:
Quinoline Ring Formation: : Employing aniline derivatives and aldehydes under acidic conditions.
Oxadiazole Synthesis: : Cyclization reactions using appropriate hydrazides and carboxylic acids or esters.
Thio Linkage: : Utilizing thiolation reagents such as Lawesson's reagent.
Industrial Production Methods
Scaling up for industrial production often involves optimizing each step for higher yield and efficiency. Catalysts and solvents are selected to be environmentally friendly and cost-effective. Continuous flow reactors could be employed to streamline the synthesis process, ensuring consistency and high purity.
Chemical Reactions Analysis
Types of Reactions
This compound is versatile in its reactivity:
Oxidation: : Introduction of oxidizing agents can modify its functional groups.
Reduction: : Reducing agents could be used to selectively reduce specific moieties within the molecule.
Substitution: : Nucleophilic and electrophilic substitution reactions can be employed to modify side chains.
Common Reagents and Conditions
Oxidation: : Using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Utilization of lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: : Reactions with alkyl halides or sulfonyl chlorides under appropriate conditions.
Major Products Formed
Reactions of this compound can lead to derivatives with modified pharmacological properties, such as enhanced binding affinity or improved metabolic stability.
Scientific Research Applications
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone finds its applications across various domains:
Chemistry: : As a building block in combinatorial chemistry for synthesizing libraries of compounds.
Biology: : As a probe in biological assays to study cellular processes.
Medicine: : Potentially as a lead compound in the development of therapeutics for diseases involving specific molecular targets.
Industry: : Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The compound exerts its effects through specific interactions with molecular targets:
Molecular Targets: : It may bind to enzymes or receptors that play a critical role in disease pathways.
Pathways Involved: : It can modulate signaling pathways, influencing cellular functions such as proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications in the Oxadiazole Ring
Substitution at the Oxadiazole 5-Position
- Target Compound : 4-Fluorophenyl at position 5 of oxadiazole.
- Analog 1: 2,4-Dichlorophenyl substitution (2-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone) Increased lipophilicity due to chlorine atoms. Potential for enhanced antimicrobial activity but reduced solubility .
- Analog 2: Naphthalenyloxy substitution (1-(Substituted)-2-({5-[(Naphthalen-1/2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone) Bulkier substituent reduces membrane permeability but improves antioxidant activity .
Functional Group Variations
- Analog 3: Pyridine-2-ylamino substitution (1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone) Hydrogen-bonding capability from the amino group enhances antimicrobial activity (MIC: 30.2–43.2 μg/cm³) .
Modifications in the Dihydroquinoline Scaffold
- Analog 6: Chromenopyrimidine fusion (1-(3,4-Dihydroquinolin-1(2H)-yl)-2-[(9-Methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone) Extended aromatic system may improve DNA intercalation properties .
Pharmacological Activity Comparison
Physicochemical Properties
- Molecular Weight : ~399.4 g/mol (estimated for target compound).
- Solubility : Higher than dichlorophenyl analogs (due to fluorine’s electronegativity) but lower than hydroxyl-containing derivatives .
- Spectral Data: IR: Expected carbonyl stretch at ~1705 cm⁻¹ (C=O), similar to oxadiazole-ethanone derivatives . ¹H NMR: Aromatic protons of 4-fluorophenyl at δ 7.2–7.8 ppm; dihydroquinoline protons at δ 1.5–3.0 ppm .
Biological Activity
The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a novel chemical entity that has garnered attention for its potential biological activity. This article delves into its synthesis, biological evaluation, and pharmacological properties, highlighting key findings from various studies.
Synthesis of the Compound
The synthesis of the target compound involves the combination of two distinct moieties: the 3,4-dihydroquinoline and the 1,3,4-oxadiazole . The synthetic route typically follows these steps:
- Formation of 3,4-Dihydroquinoline Derivatives : Various derivatives are synthesized using methods such as cyclization reactions involving appropriate precursors and reagents.
- Synthesis of 1,3,4-Oxadiazole Moiety : The oxadiazole ring is formed through condensation reactions involving thioketones and hydrazides.
- Final Coupling Reaction : The two moieties are coupled to form the final compound using standard coupling techniques.
The detailed synthetic pathways can be referenced in studies focusing on similar derivatives .
Antidepressant Activity
Research has indicated that compounds containing the 3,4-dihydroquinoline structure exhibit significant antidepressant activity. For instance, studies utilizing the Forced Swimming Test (FST) model have shown that several derivatives demonstrate a marked reduction in immobility time, suggesting potential antidepressant effects . The mechanism of action is believed to involve modulation of the 5-HT1A receptor , which is crucial for serotonin signaling in the brain.
Antimicrobial Properties
The oxadiazole derivatives have been noted for their antimicrobial activities. In vitro studies have demonstrated that certain synthesized oxadiazole compounds possess potent activity against various bacterial strains and fungi. For example, compounds with specific substitutions on the phenyl ring showed inhibitory effects against pathogens such as Klebsiella pneumoniae and Escherichia coli , with minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL .
Structure-Activity Relationship (SAR)
A comprehensive analysis of structure-activity relationships has been conducted to optimize biological activity. Modifications at specific positions on the quinoline and oxadiazole rings have been systematically evaluated to enhance potency and selectivity. For instance, substituents on the phenyl group have been correlated with increased binding affinity to target receptors .
Case Study 1: Antidepressant Evaluation
In a study examining a series of 3,4-dihydroquinoline derivatives, one compound (designated as 10g) displayed significant antidepressant activity comparable to fluoxetine. The binding affinity to the 5-HT1A receptor was measured using radiolabeled assays, yielding a Ki value of 1.52 nM . This highlights the therapeutic potential of such compounds in treating depression.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on evaluating the antimicrobial properties of synthesized oxadiazole derivatives revealed that certain compounds exhibited superior efficacy against fungal infections compared to traditional antifungals. The study reported MIC values significantly lower than those for commercial agents . This positions these derivatives as promising candidates for further development in antimicrobial therapy.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone?
- Methodological Answer : A common approach involves sequential alkylation and cyclization reactions. For example, the 1,3,4-oxadiazole core can be synthesized by refluxing a hydrazide derivative with carbon disulfide in the presence of a dehydrating agent (e.g., POCl₃), followed by coupling with a thiol-containing dihydroquinoline derivative under basic conditions (e.g., K₂CO₃ in DMF). Purification typically involves column chromatography using ethyl acetate/hexane gradients .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : To confirm the dihydroquinoline and fluorophenyl substituents. For instance, aromatic protons in the 4-fluorophenyl group appear as doublets (δ 7.2–7.8 ppm, J = 8–9 Hz) .
- IR Spectroscopy : Key peaks include C=O stretch (~1680 cm⁻¹ for the ketone) and C=N/C=S stretches (1485–1597 cm⁻¹) .
- Mass Spectrometry (EI-MS) : To verify molecular ion peaks (e.g., m/z 282 [M+1] for analogous oxadiazole derivatives) .
Q. What solvent systems are suitable for solubility testing?
- Methodological Answer : Ethanol, DMSO, and chloroform are commonly used due to the compound’s aromatic and heterocyclic nature. Solubility can be assessed via UV-Vis spectroscopy at λmax ≈ 260–280 nm (aromatic π→π* transitions) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in oxadiazole-thioether coupling?
- Methodological Answer :
- Catalyst Screening : Use p-TsOH (0.6 mmol) as a catalyst for thioether bond formation, which enhances electrophilicity of the alkylating agent .
- Reaction Time/Temperature : Reflux in glacial acetic acid (4–6 hr, 80–100°C) improves cyclization efficiency for the oxadiazole core .
- Purification : Recrystallization from ethanol/water mixtures (7:3 v/v) increases purity (>95% by HPLC) .
Q. How to resolve contradictory NMR data for dihydroquinoline and oxadiazole moieties?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals (e.g., dihydroquinoline protons at δ 6.8–7.5 ppm vs. oxadiazole-linked protons) .
- Deuterated Solvent Screening : Use DMSO-d₆ to resolve broad NH peaks in dihydroquinoline derivatives .
Q. What strategies are recommended for evaluating in vitro biological activity?
- Methodological Answer :
- Antimicrobial Assays : Test against Candida spp. using disk diffusion (20 µg/mL) and compare zones of inhibition with fluconazole controls .
- Cytotoxicity Screening : Use MTT assays on HEK-293 cells (IC₅₀ determination) with doxorubicin as a positive control .
- Molecular Docking : Target fungal CYP51 (PDB: 5TZ1) to predict binding affinity of the fluorophenyl-oxadiazole moiety .
Q. How to design a computational model for structure-activity relationship (SAR) studies?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps) of the thioether linkage .
- QSAR Modeling : Use MOE or Schrödinger Suite to correlate logP values (calculated via XLogP3) with antifungal activity .
Data Contradiction Analysis
Q. Conflicting yields reported for analogous oxadiazole-thioether syntheses: How to troubleshoot?
- Methodological Answer :
- Reagent Purity : Ensure hydrazine hydrate is freshly distilled to avoid side reactions .
- Moisture Sensitivity : Use anhydrous K₂CO₃ in DMF to prevent hydrolysis of the thioether intermediate .
- Byproduct Identification : Monitor reaction progress via TLC (silica gel, CHCl₃:MeOH 9:1) to detect unreacted starting materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
